molecular formula C6H5N3S B1611438 Thieno[3,2-D]pyrimidin-2-amine CAS No. 1027729-09-4

Thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B1611438
CAS No.: 1027729-09-4
M. Wt: 151.19 g/mol
InChI Key: ZASCXWTVGGZQIZ-UHFFFAOYSA-N
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Description

Thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids. This compound and its derivatives have been studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thieno[3,2-D]pyrimidin-2,4-dione derivatives, substituted thieno[3,2-D]pyrimidines, and various amino derivatives .

Scientific Research Applications

Thieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-D]pyrimidin-2-amine involves its interaction with various molecular targets. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, the compound can interfere with the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

Thieno[3,2-D]pyrimidin-2-amine is unique due to its fused ring structure, which imparts distinct biological activities. Similar compounds include:

Properties

IUPAC Name

thieno[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCXWTVGGZQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468969
Record name THIENO[3,2-D]PYRIMIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027729-09-4
Record name THIENO[3,2-D]PYRIMIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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